molecular formula C18H16N2O4 B5714785 (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B5714785
M. Wt: 324.3 g/mol
InChI Key: VLGAZDVAMFTMNC-JYRVWZFOSA-N
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Description

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide is an organic compound known for its diverse applications in scientific research. This compound features a cyano group, a hydroxy group, and two methoxy groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and biological studies.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound is studied for its potential antimicrobial and antioxidant properties. It has shown efficacy in inhibiting bacterial and fungal growth, making it a candidate for developing new antimicrobial agents .

Medicine

In medicine, the compound’s antioxidant properties are explored for potential therapeutic applications in treating oxidative stress-related diseases. Its ability to scavenge free radicals makes it a promising candidate for further research .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatile reactivity makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydroxy and methoxy groups facilitate binding to active sites, while the cyano group can participate in nucleophilic attacks. These interactions can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide stands out due to its cyano group, which imparts unique reactivity and biological activity

Properties

IUPAC Name

(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-15-9-12(10-16(24-2)17(15)21)8-13(11-19)18(22)20-14-6-4-3-5-7-14/h3-10,21H,1-2H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGAZDVAMFTMNC-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide
Reactant of Route 2
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-phenylprop-2-enamide

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